molecular formula C13H14F3N3 B1520540 1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole CAS No. 742076-06-8

1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No. B1520540
CAS RN: 742076-06-8
M. Wt: 269.27 g/mol
InChI Key: VNANKKHTFBNUCV-UHFFFAOYSA-N
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Description

“1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole” is a chemical compound with the molecular formula C13H14F3N3. Its average mass is 269.266 Da and its monoisotopic mass is 269.113983 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16F3NO/c14-13(15,16)11-1-3-12(4-2-11)17-7-5-10(9-18)6-8-17/h1-4,10,18H,5-9H2 . This code provides a specific string of characters that represent the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole” were not found in the available resources, piperidine derivatives are known to undergo various intra- and intermolecular reactions .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its exact physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

  • The compound is studied for its metabolic pathways and pharmacokinetics in humans. The research delved into how the body processes and eliminates the drug, revealing that it's extensively metabolized, with the principal route being oxidation. The study provides detailed insights into the metabolites formed and their respective contributions to the overall metabolism of the drug (Renzulli et al., 2011).

Therapeutic Efficacy in Disease Treatment

  • The compound's efficacy in treating diseases like Chagas' disease and other parasitic infections has been explored, highlighting its therapeutic potential. In a study, it exhibited a significant treatment success rate, indicating its potential as an effective therapeutic agent (Andrade et al., 1996).

Role in Disease Diagnosis and Monitoring

  • The compound's utility in disease diagnosis and monitoring was investigated, particularly in conditions like alveolar echinococcosis. It's used in conjunction with imaging techniques to assess the activity of the disease and evaluate the effectiveness of treatment, providing a non-invasive method to monitor patients' responses to therapy (Ammann et al., 2015).

Antiparasitic Activity

  • The antiparasitic activity of the compound has been extensively studied, demonstrating its efficacy against a variety of parasitic infections. Research has shown that it is an effective broad-spectrum anthelmintic, offering a potential treatment option for helminthiasis and other parasitic diseases (Chavarria et al., 1973).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-piperidin-4-yl-2-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3/c14-13(15,16)12-18-10-3-1-2-4-11(10)19(12)9-5-7-17-8-6-9/h1-4,9,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNANKKHTFBNUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3N=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672106
Record name 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Piperidinyl)-2-(trifluoromethyl)-1H-benzimidazole

CAS RN

742076-06-8
Record name 1-(Piperidin-4-yl)-2-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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